molecular formula C16H19N5O3 B2797362 N-((2-methoxypyridin-3-yl)methyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903167-10-1

N-((2-methoxypyridin-3-yl)methyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2797362
CAS RN: 1903167-10-1
M. Wt: 329.36
InChI Key: PFJKBGJHEIUEHY-UHFFFAOYSA-N
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Description

N-((2-methoxypyridin-3-yl)methyl)-6-morpholinopyrimidine-4-carboxamide (referred to as "compound X" in This compound is a kinase inhibitor, meaning that it is able to block the activity of certain enzymes in the body that are involved in cell growth and division. As a result, compound X has potential applications in a variety of fields, including cancer research and drug development.

Mechanism of Action

Target of Action

It is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells .

Mode of Action

The compound’s interaction with its targets results in changes in cellular processes. It has been found to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation . It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators .

Biochemical Pathways

It is known that the compound can affect the pathways involving protein kinase c and cyclooxygenase-2 . The downstream effects of these interactions can lead to changes in cell growth, proliferation, and inflammation.

Pharmacokinetics

It has been noted that the compound shows very low water solubility and a poor pharmacokinetic (pk) profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its ability to inhibit certain enzymes and signaling pathways. This can lead to changes in cell growth, proliferation, and inflammation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH, glucose levels, and ATP in the organism can affect the compound’s action . Additionally, the compound’s low water solubility can influence its bioavailability and efficacy .

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its specificity for RTKs, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. Additionally, this compound has been shown to have low toxicity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using compound X in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are numerous potential future directions for research on compound X. One area of focus is in the development of new drugs that are based on this compound, either by modifying its chemical structure or by using it as a starting point for drug discovery. Additionally, researchers are exploring the use of compound X in combination with other drugs or therapies, in order to enhance its effectiveness or reduce its toxicity. Finally, there is ongoing research into the mechanisms of action of compound X, in order to better understand how it works and how it can be optimized for different applications.

Synthesis Methods

The synthesis of compound X is a complex process that involves multiple steps. One common method for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a pyridine derivative and a morpholinopyrimidine derivative. This reaction is typically carried out in the presence of a base and a solvent such as dimethylformamide or dimethylacetamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

Compound X has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a variety of fields. One area of focus has been in cancer research, where compound X has been shown to have promising anti-tumor activity in preclinical studies. Other potential applications include the treatment of inflammatory diseases, such as rheumatoid arthritis, and the development of new drugs for a variety of conditions.

properties

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-23-16-12(3-2-4-17-16)10-18-15(22)13-9-14(20-11-19-13)21-5-7-24-8-6-21/h2-4,9,11H,5-8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJKBGJHEIUEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-methoxypyridin-3-yl)methyl)-6-morpholinopyrimidine-4-carboxamide

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